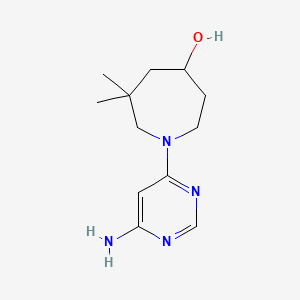
1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea, also known as CDK inhibitor, is a chemical compound that has been extensively researched for its potential use in cancer treatment. This compound has shown promising results in inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of cell division and proliferation.
作用機序
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor works by binding to the ATP-binding site of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas, which prevents the phosphorylation of substrates and leads to cell cycle arrest. It specifically targets 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, which are crucial regulators of the G1/S transition in the cell cycle. By inhibiting 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has several advantages for lab experiments, including its specificity for 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, its ability to induce cell cycle arrest and apoptosis, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and treatment regimen.
将来の方向性
There are several future directions for research on the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor, including the development of more potent and selective 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other cancer treatments. Additionally, further research is needed to determine the optimal dosage and treatment regimen for the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor in different types of cancer.
合成法
The synthesis of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea involves a multi-step process that includes the reaction of 2-chloroaniline with 2,5-dimethyl-4-phenylpyrazole-3-carboxylic acid, followed by the reaction with carbonyldiimidazole and N,N'-diisopropylcarbodiimide to form the final product.
科学的研究の応用
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas, which are essential for cell division and proliferation. Inhibition of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas can lead to cell cycle arrest and apoptosis, which can be beneficial in cancer treatment. Several clinical trials are ongoing to evaluate the efficacy of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitors in various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
1-(2-chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-16(13-8-4-3-5-9-13)17(24(2)23-12)20-18(25)22-21-15-11-7-6-10-14(15)19/h3-11,21H,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUOQGWVIPHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)NNC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[5-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propyl]benzamide](/img/structure/B7438407.png)
![N-[(6-methoxynaphthalen-2-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine](/img/structure/B7438415.png)
![1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol](/img/structure/B7438420.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)

![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)
![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
![methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B7438506.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)